2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a chromeno[2,3-c]pyrrole core, which is a fused ring system combining a chromene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics .
Mechanism of Action
The mechanism of action of 2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and related heterocyclic compounds. Examples include:
- 2-Butyl-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-Butyl-1-(3-ethoxy-4-butoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern and the resulting electronic and steric properties.
Properties
Molecular Formula |
C26H29NO5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-butyl-1-(3-ethoxy-4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO5/c1-4-7-14-27-23(17-12-13-20(31-15-5-2)21(16-17)30-6-3)22-24(28)18-10-8-9-11-19(18)32-25(22)26(27)29/h8-13,16,23H,4-7,14-15H2,1-3H3 |
InChI Key |
ZGEKDBFBFBNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCCC)OCC |
Origin of Product |
United States |
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